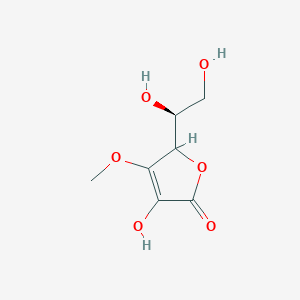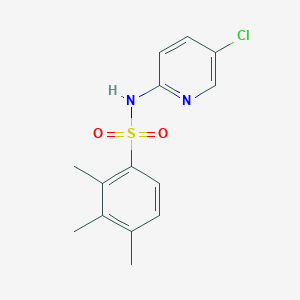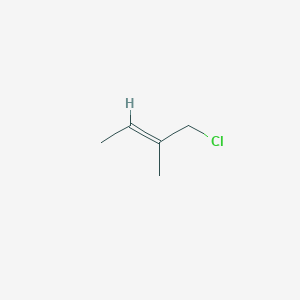
Ethyl(iodo)-lambda~2~-germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(iodo)-lambda~2~-germane, also known as ethylgermanium iodide, is a chemical compound that contains germanium, iodine, and carbon. It is a colorless liquid that is used in scientific research for its unique properties. Ethylgermanium iodide has been studied for its potential applications in organic synthesis, catalysis, and as a precursor for the production of other germanium-containing compounds.
Wirkmechanismus
The mechanism of action of Ethyl(iodo)-lambda~2~-germaneum iodide is not fully understood, but it is believed to involve the transfer of germanium atoms or groups to other molecules. This transfer can lead to the formation of new chemical bonds and the production of new compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Ethyl(iodo)-lambda~2~-germaneum iodide. However, it has been shown to have low toxicity and is not considered to be harmful to humans or animals at low concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
Ethylgermanium iodide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other germanium-containing compounds. However, it has some limitations, including its low solubility in certain solvents and its reactivity with air and moisture.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl(iodo)-lambda~2~-germaneum iodide. One area of interest is its potential use as a catalyst in the production of other germanium-containing compounds. Additionally, its potential applications in organic synthesis and catalysis could be further explored. Further research could also investigate its potential use in biomedical applications, such as drug delivery or imaging.
Synthesemethoden
Ethylgermanium iodide can be synthesized through the reaction of germanium powder with iodine and ethyl iodide in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures. The resulting product is then purified through distillation or other methods to obtain a high-purity sample.
Wissenschaftliche Forschungsanwendungen
Ethylgermanium iodide has been studied for its potential applications in organic synthesis and catalysis. It has been shown to be an effective reagent for the synthesis of various organic compounds, including alkenes, ketones, and esters. Additionally, it has been used as a catalyst in the synthesis of other germanium-containing compounds, such as germanium oxide and germanium carbide.
Eigenschaften
CAS-Nummer |
14275-26-4 |
|---|---|
Molekularformel |
Cr2CuO4 |
Molekulargewicht |
228.6 g/mol |
InChI |
InChI=1S/C2H5GeI/c1-2-3-4/h2H2,1H3 |
InChI-Schlüssel |
ZLBVNFVZGYHPGX-UHFFFAOYSA-N |
SMILES |
CC[Ge]I |
Kanonische SMILES |
CC[Ge]I |
Synonyme |
Ethyliodogermane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)






